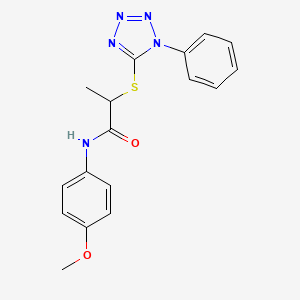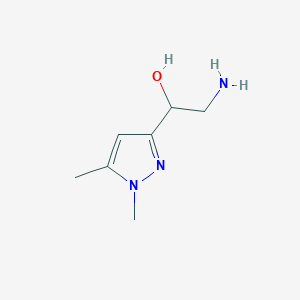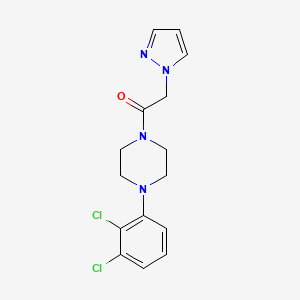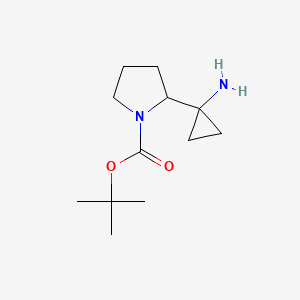![molecular formula C14H12ClNO3 B2854399 methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 338755-19-4](/img/structure/B2854399.png)
methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring, a chlorobenzyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-chlorobenzyl chloride with a pyridine derivative under basic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbox
Propiedades
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-14(18)11-4-7-13(17)16(9-11)8-10-2-5-12(15)6-3-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLFPNHYPCRYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2854321.png)

![2-[(Phenoxyacetyl)amino]benzamide](/img/structure/B2854323.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)
![2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2854326.png)

![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)
![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)

![3-(2,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854333.png)
![benzyl (2R)-2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2854338.png)
